Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

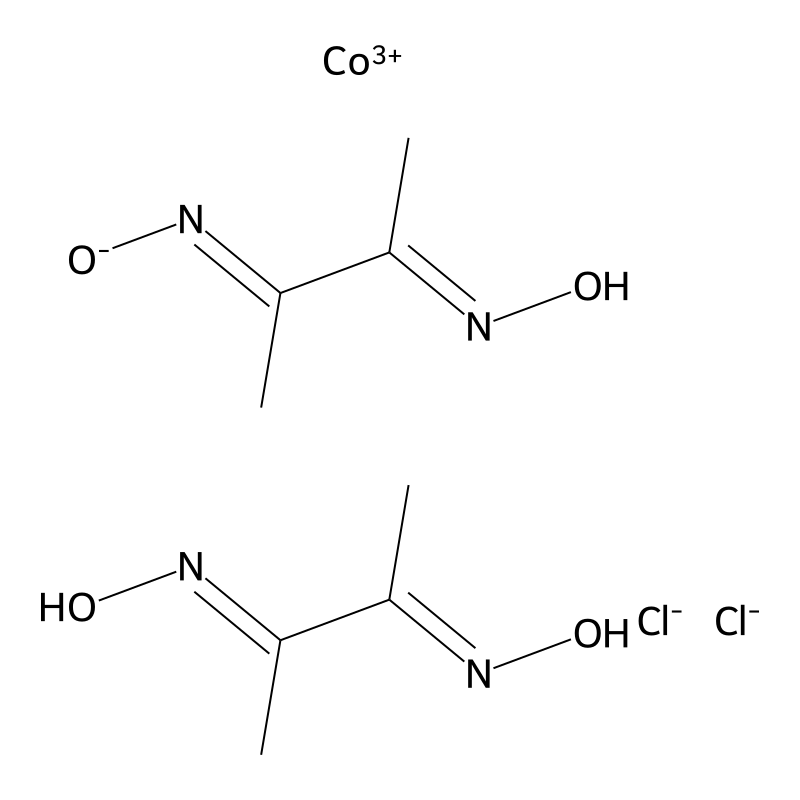

Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), abbreviated as Dichlorobis(dimethylglyoximato)cobalt(III), is a coordination complex containing cobalt(III) as the central metal ion []. It has a dark green to black crystalline or powder form []. This compound finds application in analytical chemistry, particularly for the detection and determination of cobalt [].

Molecular Structure Analysis

The molecule features a central cobalt(III) ion (Co(III)) coordinated with two dimethylglyoxime (dmgH) ligands and two chloride (Cl) ions []. The dimethylglyoxime ligands bind to the cobalt ion through nitrogen atoms, forming a square planar geometry []. This structure is air-sensitive, meaning it can react with oxygen in the atmosphere [].

Chemical Reactions Analysis

Synthesis of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) involves multiple steps, typically starting with cobalt(II) chloride (CoCl2) []. Here's a simplified version of the reaction sequence:

- Formation of Cobalt(II)-dimethylglyoxime complex:

CoCl2 + 2 dmgH -> [Co(dmgH)2]Cl2

- Oxidation to Cobalt(III) complex:

[Co(dmgH)2]Cl2 + H2O2 -> [Co(dmgH)2]ClO2 + H2O ( + HCl)

- Chloride ion addition:

[Co(dmgH)2]ClO2 + 2 HCl -> Co(dmgH)(dmgH)Cl2 + H2O + ClO2

Physical And Chemical Properties Analysis

Catalyst in Chemical Reactions

DMDGCo3 exhibits catalytic activity in certain chemical reactions. Studies have explored its potential as a catalyst for the decomposition of hydrogen peroxide [1]. The cobalt center in the molecule facilitates the breakdown of hydrogen peroxide into water and oxygen gas. This research suggests possibilities for DMDGCo3 in applications involving hydrogen peroxide degradation or controlled release of oxygen.

Source

[1] Role of Coordinated Water in Hydrogen Peroxide Decomposition by Cobalt(III) Complexes: Kinetics and Mechanistic Studies - Inorganic Chemistry ()

Oxygen Transfer Processes

The structure of DMDGCo3 allows it to participate in oxygen transfer reactions. Research has investigated its ability to mimic the function of natural oxygen carriers like hemoglobin [2]. DMDGCo3 can bind and release oxygen molecules, making it a potential model system for studying biological oxygen transport processes.

Source

[2] Oxygen Carriers Based on Cobalt(III) Bis(dimethylglyoximato) Complexes - Chemical Reviews ()

Material Science Applications

DMDGCo3 possesses interesting structural and electronic properties that have attracted interest in material science research. Studies have explored its potential use in the development of new magnetic materials [3]. The arrangement of atoms in DMDGCo3 can give rise to specific magnetic behaviors, making it a candidate material for applications like spintronics or data storage.

Source

[3] Synthesis, Characterization, and Magnetic Properties of Cobalt(III) Complexes Containing Tridentate Schiff Base Ligands - Journal of Cluster Science ()